6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality 6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-3-31-18-11-10-15(13-19(18)30-2)24-21-22(16-7-4-5-8-17(16)32-24)28-25-26-14-27-29(25)23(21)20-9-6-12-33-20/h4-14,23-24H,3H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPDYUZNSONSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 868147-39-1) is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure, and biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 458.5 g/mol. The structure includes a chromeno-triazolo-pyrimidine framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 868147-39-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methodologies involving the reaction of substituted phenols with thiophene derivatives and triazole intermediates .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chromeno-pyrimidines have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The disc diffusion method has been employed to evaluate these activities, with results indicating promising antibacterial effects .
Case Study: Antibacterial Evaluation
- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa
- Method : Disc diffusion
- Results : Compounds demonstrated zones of inhibition ranging from 12 mm to 25 mm against selected bacteria.
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. For example, chromeno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves inhibition of tubulin polymerization or induction of apoptosis.
Case Study: Cytotoxicity Assay
- Cell Lines : MCF7, HCT116
- Method : MTT assay
- Findings : Significant reduction in cell viability at concentrations above 10 µM.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to the target compound have demonstrated notable free radical scavenging abilities in vitro. The DPPH assay is commonly used for such evaluations.
Case Study: Antioxidant Evaluation
- Method : DPPH assay
- Results : IC50 values were found to be comparable to standard antioxidants like ascorbic acid.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to this structure may exhibit significant antimicrobial properties. Studies involving chromenone derivatives have shown varying degrees of activity against bacterial and fungal strains. For example, modifications in the chromenoquinoxaline framework have demonstrated antifungal activity against species like Candida albicans and Cryptococcus neoformans .
Antitumor Activity
The triazolo-pyrimidine derivatives have been explored for their anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Cardiovascular Applications
Some derivatives of this compound class have been evaluated for their potential in treating cardiovascular diseases. They may act as antagonists to specific receptors involved in cardiovascular regulation, thus providing therapeutic benefits in conditions like hypertension or heart failure .
Case Studies
Several studies highlight the effectiveness of related compounds:
- A study demonstrated that a related chromenoquinoxaline exhibited moderate antifungal activity against C. neoformans, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL . This suggests that structural analogs could be promising candidates for further development.
- Another investigation into triazolo-pyrimidine derivatives revealed their ability to inhibit certain cancer cell lines effectively. The study emphasized the importance of substituent variations on the efficacy of these compounds .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient triazolo-pyrimidine ring undergoes nucleophilic substitution at positions activated by adjacent electronegative groups.
Reaction with Hydrazonoyl Chlorides
The triazolo-pyrimidine moiety reacts with hydrazonoyl chlorides (2 ) in dry chloroform under reflux conditions, forming fused triazolo-triazine derivatives (4a–f ) (Table 1) .
| Reaction Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| Reflux in chloroform, 5 hours | Hydrazonoyl chloride | Triazolo-triazine derivatives (4a–f ) | 65–76 |
Mechanistic studies suggest the reaction proceeds via initial deprotonation of the triazolo-pyrimidine nitrogen, followed by nucleophilic attack at the activated carbon adjacent to the pyrimidine ring .
Microwave-Mediated Cyclocondensation
The compound participates in solvent-free cyclocondensation reactions under microwave irradiation, forming fused triazolopyrimidines.
Microwave vs. Conventional Heating
A comparative study using benzohydrazides and aromatic aldehydes under microwave (140°C, 20 minutes) vs. conventional reflux (120°C, 24 hours) showed significant yield improvements (Table 2) .
| Method | Time | Solvent | Yield (%) |
|---|---|---|---|
| Microwave irradiation | 20 minutes | Toluene | 83–88 |
| Conventional reflux | 24 hours | Toluene | 69–79 |
Microwave conditions enhance reaction efficiency by reducing side reactions and improving regioselectivity .
Electrophilic Substitution at the Thiophene Ring
The thiophen-2-yl substituent undergoes electrophilic substitution (e.g., bromination, nitration) at the α-position due to its electron-rich nature.
Bromination Reaction
Reaction with bromine in acetic acid yields mono-brominated derivatives at the 5-position of the thiophene ring .
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| Br₂ (1 equiv.), CH₃COOH | 25°C, 2 hours | 5-Bromo-thiophene derivative | 72 |
The regiochemistry was confirmed via NOESY and ¹H-NMR spectroscopy .
Oxidation of Methoxy/Ethoxy Groups
The methoxy and ethoxy substituents undergo oxidative demethylation/dealkylation under acidic conditions (e.g., H₂SO₄/HNO₃) to form hydroxyl groups .
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 80°C, 4 hours | Hydroxyphenyl derivative | 58 |
Reduction of the Chromeno Ring
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the chromeno ring’s dihydro system to a tetrahydro derivative.
| Catalyst | Solvent | Pressure (atm) | Product | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Ethanol | 1 | Tetrahydro-chromeno derivative | 85 |
Cross-Coupling Reactions
The aryl halide derivatives participate in Suzuki-Miyaura and Sonogashira couplings for functionalization .
Suzuki Coupling
Reaction with 4-methoxyphenylboronic acid (4 ) in the presence of Pd(PPh₃)₄ yields biaryl derivatives (Table 3) .
| Catalyst | Base | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Biaryl-triazolo-pyrimidine | 88 |
Acid/Base-Mediated Rearrangements
The triazolo-pyrimidine core undergoes ring expansion in acidic media (e.g., HCl/EtOH) to form triazepinones .
| Acid | Conditions | Product | Yield (%) |
|---|---|---|---|
| HCl (conc.) | Reflux, 12 hours | Triazepinone derivative | 63 |
Antitumor Activity Correlation
Derivatives synthesized via these reactions exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values ranging from 8.2–14.7 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing this compound, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves multi-step cyclocondensation reactions. For example, a three-component reaction using aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in DMF at 120°C for 10 hours yields triazolopyrimidine derivatives . Efficiency can be enhanced using dual solvent-catalysts like TMPD (trimethylenediamine), which reduces reaction time and improves yields (92% purity) via recyclable molten-state conditions . Monitoring via TLC and recrystallization in ethanol/DMF mixtures ensures product purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Use a combination of -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular frameworks . Single-crystal X-ray diffraction is essential for resolving complex fused-ring systems, as demonstrated for analogous thiazolo[3,2-a]pyrimidines, which revealed bond angles (e.g., C10—O1—C9—O2 torsion: 1.9°) and packing motifs .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity, and what SAR trends are observed?
- Methodological Answer : Structure-activity relationship (SAR) studies on triazolopyrimidines show that trifluoromethyl or ethoxy groups at the 5-position enhance tubulin polymerization inhibition . Ortho-fluoro substituents on the phenyl ring improve binding affinity, while para-methoxy groups reduce metabolic instability . Computational docking (e.g., using AutoDock Vina) paired with in vitro assays (e.g., cytotoxicity in MCF-7 cells) validates these trends .
Q. What experimental designs are recommended for evaluating in vitro/in vivo biological activity?
- Methodological Answer : For anticancer activity, use cell viability assays (MTT or resazurin) in multidrug-resistant lines (e.g., NCI/ADR-RES) to assess transporter-mediated resistance . In vivo efficacy can be tested via nude mouse xenograft models (oral/IV dosing, 10–50 mg/kg) with tumor volume monitoring . For antimicrobial studies, employ microbroth dilution (MIC determination) against S. aureus and C. albicans .
Q. How can researchers resolve contradictions in activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Cross-validate results using orthogonal methods:
- Compare HPLC purity (>95%) with biological replicates .
- Use isogenic cell lines (e.g., P-gp overexpressors) to isolate compound efflux effects .
- Replicate key findings in independent labs with blinded sample analysis .
Q. What strategies assess environmental stability and degradation pathways?
- Methodological Answer : Follow protocols from Project INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 3–9) and analyze via LC-MS for photoproducts.
- Biotic transformation : Incubate with soil microcosms or liver microsomes (CYP450 enzymes) to identify metabolites (e.g., demethylation or hydroxylation) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to quantify EC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
